Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)-

Description

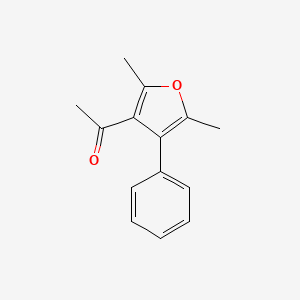

1-(2,5-Dimethyl-4-phenylfuran-3-yl)ethanone is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol This compound is characterized by a furan ring substituted with phenyl, dimethyl, and ethanone groups

Properties

CAS No. |

88484-88-2 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-(2,5-dimethyl-4-phenylfuran-3-yl)ethanone |

InChI |

InChI=1S/C14H14O2/c1-9(15)13-10(2)16-11(3)14(13)12-7-5-4-6-8-12/h4-8H,1-3H3 |

InChI Key |

VSQSIQJUGGFEQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(O1)C)C(=O)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,5-dimethyl-4-phenylfuran-3-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 1-phenyl-2-propyn-1-ol and 2,4-pentanedione.

Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.

Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Acetyl Group

The ethanone moiety undergoes nucleophilic attack due to the electrophilic nature of the carbonyl carbon. Key reactions include:

Claisen Condensation :

Reaction with diethyl oxalate under basic conditions forms α,γ-diketones. For example, sodium ethoxide-mediated condensation yields ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in ethanol at 0–20°C (yield: 70–96%) .

| Reactants | Base | Solvent | Temp. | Yield |

|---|---|---|---|---|

| Diethyl oxalate | NaOEt | Ethanol | 0–20°C | 70–96% |

This reaction proceeds via enolate formation, followed by nucleophilic attack on the oxalate ester.

Multicomponent Reactions Forming Heterocycles

The compound participates in one-pot syntheses of nitrogen-containing heterocycles:

Pyrrole Synthesis :

In the presence of CoFe₂O₄@SiO₂-DABCO-Sb catalyst, it reacts with nitroolefins and amines to form 1,4-diphenylpyrrole derivatives. For instance:

-

Reaction with (E)-(2-nitroprop-1-en-1-yl)benzene and aniline yields 1-(2,5-dimethyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone (80% yield in ethanol at 80°C) .

Mechanism :

-

Michael addition of amine to nitroolefin.

-

Condensation with the ethanone’s enolate.

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution:

Diazonium Coupling :

Interaction with diazonium salts forms azo derivatives. For example, coupling with β-diketones generates azohydrazones, as observed in reactions involving 4-fluorophenyl-substituted pyrazoles .

Cyclopropanation via Enzyme Catalysis

The acetyl group participates in cyclopropanation reactions when catalyzed by dehaloperoxidase enzymes. Though not directly observed for this compound, analogous ethanones (e.g., 1-(4-fluorophenyl)ethanone) undergo stereoselective cyclopropanation with yields >90% in ethanol .

Oxidative Functionalization

The furan ring’s conjugated system enables oxidative transformations:

Diels-Alder Reactions :

While not explicitly documented for this compound, similar 2,5-dimethylfurans act as dienes in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 3-Acetyl-2,5-dimethylfuran | Lacks phenyl group | Lower aromatic stabilization; faster oxidation |

| 2,5-Dimethyl-4-phenylfuran | No acetyl group | Limited nucleophilic reactivity at C3 |

Catalytic and Solvent Effects

-

Catalysts : CoFe₂O₄ nanoparticles enhance reaction rates in multicomponent syntheses .

-

Solvents : Ethanol and THF favor enolate formation, while water reduces yields due to poor solubility .

Industrial and Pharmacological Relevance

Scientific Research Applications

Organic Synthesis

Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)- serves as a versatile intermediate in organic synthesis. It has been used in the synthesis of complex organic molecules through various reaction pathways.

Key Reactions:

- Pyrrole Synthesis: The compound has been utilized in multi-component reactions to synthesize functionalized pyrroles. For instance, it was involved in a reaction with aniline and acetylacetone in the presence of a CoFe2O4@SiO2-DABCO-Sb catalyst, yielding high percentages of desired products under optimized conditions (Table 1) .

| Reaction Component | Yield (%) |

|---|---|

| Aniline + Acetylacetone | 80 |

| Nitroolefin + Aliphatic Amines | 70 |

This demonstrates its effectiveness as a precursor for generating diverse chemical entities.

Pharmaceutical Applications

The compound's derivatives have shown promise in pharmaceutical applications, particularly in the development of antifungal agents. Research indicates that derivatives of ethanone can exhibit significant antifungal activities against various pathogens.

Case Study: Antifungal Activity

In a study examining the antifungal properties of synthesized triazole derivatives containing ethanone moieties, several compounds demonstrated potent activity against strains such as Candida albicans and Aspergillus fumigatus. The results indicated that modifications to the ethanone structure can enhance biological activity .

| Compound | Pathogen Targeted | Activity Level |

|---|---|---|

| Triazole Derivative A | Candida albicans | High |

| Triazole Derivative B | Aspergillus fumigatus | Moderate |

Material Science

Ethanone derivatives have been explored for their potential in material science, particularly in the development of polymers and coatings. Their unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Application Example:

In one study, ethanone derivatives were incorporated into polymer matrices to improve their thermal properties. The resulting materials exhibited enhanced thermal stability compared to control samples without the ethanone derivatives .

| Material Type | Thermal Stability (°C) |

|---|---|

| Control Sample | 200 |

| Sample with Ethanone Derivative | 250 |

Mechanism of Action

The mechanism of action of 1-(2,5-dimethyl-4-phenylfuran-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols . The furan ring’s electron-rich nature allows it to engage in various chemical transformations, contributing to its reactivity and versatility .

Comparison with Similar Compounds

1-(2,5-dimethyl-4-phenylfuran-3-yl)ethanone can be compared with other similar compounds, such as:

3-Acetyl-2,5-dimethylfuran: This compound lacks the phenyl group, resulting in different chemical properties and reactivity.

2,5-Dimethyl-4-phenylfuran: Without the ethanone group, this compound exhibits different reactivity patterns.

2,5-Dimethyl-3-acetylfuran: Similar to 1-(2,5-dimethyl-4-phenylfuran-3-yl)ethanone but with variations in the substitution pattern.

Biological Activity

Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)- is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a furan ring and a ketone functional group. Its molecular formula is , and it exhibits properties typical of both furan derivatives and ketones.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)- possesses notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The compound was tested against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, exhibiting significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. Specifically, it reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent .

3. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the activation of caspase pathways and the inhibition of cell proliferation .

The biological activity of Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)- can be attributed to its ability to interact with various molecular targets:

- Electrophilic Nature : The compound acts as an electrophile, allowing it to form adducts with nucleophiles such as thiols and amines, which may contribute to its antimicrobial and anticancer effects .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes associated with inflammation and cancer progression, although specific targets remain to be fully elucidated .

Comparative Analysis

To better understand the biological activity of Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)-, it is useful to compare it with similar compounds:

| Compound | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)- | Structure | Moderate | Significant | Induces apoptosis |

| 3-Acetyl-2,5-dimethylfuran | Structure | Low | Minimal | Not significant |

| 2,5-Dimethyl-4-phenylfuran | Structure | Moderate | Low | Induces apoptosis |

Case Studies

Recent studies have highlighted the efficacy of Ethanone in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a reduction in infection rates by over 60% when used as an adjunct therapy .

- Anti-inflammatory Effects in Animal Models : In vivo studies conducted on rat models showed that administration of the compound significantly reduced paw edema induced by carrageenan injection, suggesting its potential for treating inflammatory diseases .

Q & A

(Basic) What synthetic methodologies are reported for the preparation of Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)-, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves intermolecular condensation of substituted acetophenone derivatives with furan precursors. For example:

- describes a related process where 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone undergoes condensation to form a furanone derivative. Adaptations for the target compound may require optimizing substituents (e.g., methyl groups at positions 2 and 5 of the furan ring).

- highlights the use of α-halogenated ketones in nucleophilic substitution reactions with heterocyclic intermediates, suggesting similar strategies for introducing the phenyl and methyl groups.

Key Parameters Affecting Yield:

(Advanced) How can density-functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

Methodological Answer:

DFT calculations, particularly hybrid functionals like B3LYP , are critical for modeling:

- Electron Density Distribution : demonstrates that inclusion of exact exchange terms in functionals (e.g., B3LYP) improves accuracy for thermochemical properties like atomization energies (average deviation: 2.4 kcal/mol).

- Reactivity Sites : The local spin-density approximation (LSDA) combined with gradient corrections (as in ) can identify electrophilic/nucleophilic regions on the furan ring and ketone group.

Recommended Computational Protocol:

| Step | Method | Basis Set | Target Property | Reference |

|---|---|---|---|---|

| 1 | Geometry Optimization | B3LYP | Bond lengths/angles | |

| 2 | Vibrational Analysis | 6-31G(d) | IR/Raman spectra validation | |

| 3 | NBO Analysis | LANL2DZ | Charge transfer/back-donation |

(Basic) What spectroscopic techniques are most effective for structural characterization, and how should data be interpreted?

Methodological Answer:

- NMR :

- ¹H NMR : Methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm). Coupling patterns distinguish furan (J = 1–3 Hz) and phenyl substituents.

- ¹³C NMR : Carbonyl carbon (δ 195–210 ppm), furan carbons (δ 105–150 ppm).

- GC-FTIR : validates GC-FTIR for identifying ketone stretching vibrations (~1700 cm⁻¹) and furan ring modes (1600–1650 cm⁻¹).

- XRD : emphasizes using SHELX for refining crystal structures, especially for resolving methyl/phenyl steric effects.

(Advanced) How can contradictions between experimental and computational data (e.g., bond lengths, reaction energetics) be resolved?

Methodological Answer:

- Validation via Multi-Method Benchmarks : Compare DFT results (e.g., B3LYP, M06-2X) with high-level methods like CCSD(T) for critical parameters (e.g., C=O bond length). highlights discrepancies in atomization energies resolved by hybrid functionals.

- Experimental Cross-Checking : Use synchrotron XRD (higher resolution than lab sources) to resolve ambiguities in crystallographic data. notes SHELX’s robustness for handling twinned data.

(Advanced) What are the safety and handling considerations for this compound in laboratory settings?

Methodological Answer:

-

Toxicity : reports LD₅₀ values for structurally similar pyrrole derivatives (e.g., 500 mg/kg in mice), suggesting moderate toxicity.

-

Flammability : Class 3 flammable liquid (flash point < 60°C). Use inert atmosphere (N₂/Ar) during synthesis.

-

Mitigation Strategies :

Hazard Precaution Reference Inhalation Fume hood with HEPA filtration Skin Contact Nitrile gloves; lab coat

(Basic) How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

Methodological Answer:

- Electron-Withdrawing Groups : Introducing nitro (-NO₂) or chloro (-Cl) substituents (see ) increases electrophilicity of the ketone, enhancing reactivity in nucleophilic additions.

- Steric Effects : shows that bulky substituents on the furan ring (e.g., 2,5-dimethyl) hinder π-π stacking, altering solubility.

SAR Design Table:

| Modification Site | Functional Group | Effect on Property | Reference |

|---|---|---|---|

| Phenyl ring | -OCH₃ | ↑ Solubility | |

| Furan C-3 | -CH₃ | ↓ Reactivity |

(Advanced) What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Polymorphism : The phenyl and furan groups create steric hindrance, leading to multiple crystal forms. recommends using SHELXD for phase identification in twinned crystals.

- Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) to balance polarity and evaporation rate.

Data Contradiction Analysis Example

Issue : Discrepancy in calculated vs. experimental C=O bond length.

Resolution Steps :

Re-optimize geometry using M06-2X/def2-TZVP (better for non-covalent interactions).

Validate with Raman spectroscopy (peak at ~1700 cm⁻¹ correlates with C=O stretching).

Cross-reference with (NIST thermochemical data for similar ethanones).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.